molecular formula C4H12NO6P B561237 Ethyl glycinate phosphate salt CAS No. 103192-51-4

Ethyl glycinate phosphate salt

Cat. No.: B561237
CAS No.: 103192-51-4
M. Wt: 201.115
InChI Key: PIOOGGOULBRGIX-UHFFFAOYSA-N
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Description

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically defined as ethyl 2-aminoacetate;phosphoric acid. This nomenclature reflects the compound's dual nature, consisting of an ethyl ester of glycine combined with phosphoric acid components. The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as CCOC(=O)CN.OP(=O)(O)O. This notation clearly demonstrates the presence of both the ethyl glycinate moiety (CCOC(=O)CN) and the phosphoric acid component (OP(=O)(O)O).

The Standard International Chemical Identifier for this compound is documented as InChI=1S/C4H9NO2.H3O4P/c1-2-7-4(6)3-5;1-5(2,3)4/h2-3,5H2,1H3;(H3,1,2,3,4). The corresponding Standard International Chemical Identifier Key has been assigned as PIOOGGOULBRGIX-UHFFFAOYSA-N. These identifiers provide unambiguous chemical structure information that enables precise identification and database searches across various chemical information systems.

The molecular structure consists of a glycine residue that has been esterified at the carboxyl group with ethanol, subsequently forming a salt with phosphoric acid. The compound maintains the basic amino acid backbone structure while incorporating the ethyl ester functionality that modifies its chemical and physical properties compared to the parent glycine molecule.

Properties

IUPAC Name

ethyl 2-aminoacetate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.H3O4P/c1-2-7-4(6)3-5;1-5(2,3)4/h2-3,5H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOOGGOULBRGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721149
Record name Phosphoric acid--ethyl glycinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103192-51-4
Record name Phosphoric acid--ethyl glycinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Neutralization of Ethyl Glycinate Hydrochloride with Phosphoric Acid

A foundational approach involves neutralizing ethyl glycinate hydrochloride with phosphoric acid. Ethyl glycinate hydrochloride (CAS 623-33-6) is readily synthesized via the reaction of glycine with ethanol and thionyl chloride. The hydrochloride salt is then converted to the free base using a mild base such as sodium bicarbonate, followed by reaction with phosphoric acid:

Procedure :

  • Synthesis of Ethyl Glycinate Hydrochloride :

    • Glycine (75 g, 1 mol) is suspended in anhydrous ethanol (500 mL) under nitrogen. Thionyl chloride (119 g, 1 mol) is added dropwise at −10°C, followed by refluxing for 2 hours. Excess reagents are removed via rotary evaporation, yielding a white crystalline solid (yield: 90.4%).

    • Key Parameters : Temperature control (−10°C to 20°C), stoichiometric thionyl chloride, and ethanol as solvent.

  • Neutralization to Free Base :

    • Ethyl glycinate hydrochloride (139.58 g, 1 mol) is dissolved in water (250 mL) and treated with sodium bicarbonate (84 g, 1 mol) to pH 7–8. The free base is extracted into dichloromethane (600 mL).

  • Phosphate Salt Formation :

    • The organic phase containing ethyl glycinate is stirred with 85% phosphoric acid (98 g, 1 mol) at 0–5°C. The mixture is concentrated under reduced pressure, and the product is recrystallized from ethanol/water (1:1).

Challenges :

  • Hygroscopicity : The free base is highly hygroscopic, necessitating anhydrous conditions during extraction.

  • Stoichiometric Control : Excess phosphoric acid may lead to di- or tri-phosphate byproducts, requiring precise molar ratios.

Phosphorylation via Phosphonochloridate Intermediate

Adapting methods from phosphonate ester synthesis, ethyl glycinate can react with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or via in situ generation of phosphonochloridate.

Procedure :

  • Generation of Phosphonochloridate :

    • Phosphoric acid (98 g, 1 mol) is treated with oxalyl chloride (126.9 g, 1 mol) in dry dichloromethane (DCM) at 25°C for 16 hours. The resulting phosphonochloridate is isolated via solvent evaporation.

  • Coupling with Ethyl Glycinate :

    • Ethyl glycinate free base (103.12 g, 1 mol) is dissolved in acetonitrile (30 mL) and added dropwise to the phosphonochloridate solution. Triethylamine (101.2 g, 1 mol) is used to scavenge HCl. The mixture is stirred for 1 hour, filtered, and concentrated to yield the crude phosphate salt.

  • Purification :

    • Flash chromatography (silica gel, ethyl acetate/methanol 4:1) removes unreacted starting materials.

Advantages :

  • High Purity : Phosphonochloridate intermediates enable selective phosphorylation.

  • Scalability : Demonstrated for gram-scale reactions in phosphonate synthesis.

Limitations :

  • Reagent Sensitivity : POCl₃ and oxalyl chloride require strict anhydrous conditions.

  • Side Reactions : Competing esterification or amidation may occur without temperature control.

Optimization Strategies and Reaction Kinetics

Solvent and Temperature Effects

ParameterOptimal ConditionEffect on Yield
Solvent Anhydrous DCMMinimizes hydrolysis of phosphorylating agents.
Temperature 0–5°CSuppresses side reactions (e.g., ester hydrolysis).
Reaction Time 1–2 hoursBalances completion and decomposition risks.

Case Study :

  • Replacing DCM with THF reduced yields by 40% due to increased solvolysis of phosphonochloridate.

Catalytic Approaches

While noble metal catalysts (e.g., Pd/C) are used in related phosphorylations, their role in ethyl glycinate phosphate synthesis remains unexplored. Theoretical frameworks suggest that acidic resins (e.g., Amberlyst-15) could enhance proton transfer during neutralization.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 1.25 (t, 3H, CH₂CH₃), 3.45 (s, 2H, NH₂CH₂), 4.15 (q, 2H, OCH₂).

  • ³¹P NMR (D₂O) : δ 0.5 ppm (monophosphate).

Purity Assessment

ImpurityTolerance LimitAnalytical Method
Free Glycine ≤0.6%HPLC (C18 column, 0.1% TFA).
Water Content ≤1.0%Karl Fischer titration.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Yield (%)Purification Complexity
Direct Neutralization 12070–75Moderate (recrystallization).
Phosphonochloridate 24085–90High (chromatography) .

Chemical Reactions Analysis

Types of Reactions: Ethyl glycinate phosphate salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethyl group or the phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl glycinate phosphate oxide, while reduction could produce ethyl glycinate phosphate hydride.

Scientific Research Applications

Pharmaceutical Applications

Ethyl glycinate phosphate salt serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Drug Formulation : It is utilized as an excipient in drug formulations, enhancing solubility and bioavailability of active pharmaceutical ingredients (APIs).
  • Antimicrobial Activity : Research indicates that derivatives of ethyl glycinate exhibit antimicrobial properties, making them suitable for developing antimicrobial agents .

Biochemical Research

In biochemical studies, this compound is employed for:

  • Protein Modification : The compound can be used in conjunction with coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide to facilitate the derivatization of proteins, particularly for studying carboxyl side chains of amino acids such as glutamate and aspartate. This process is essential for understanding protein interactions and functions under physiological conditions .
  • Enzyme Activity Studies : this compound can act as a substrate or inhibitor in enzyme assays, aiding in the elucidation of enzyme mechanisms and kinetics.

Analytical Chemistry

In analytical applications, this compound is significant for:

  • Chromatographic Techniques : It is used as a standard or modifier in chromatographic methods such as high-performance liquid chromatography (HPLC) to improve separation efficiency and resolution of complex mixtures .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that ethyl glycinate derivatives exhibited significant antimicrobial activity against various bacterial strains. The results indicated a dose-dependent response, suggesting potential for developing new antimicrobial agents based on this compound.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study 2: Protein Derivatization

In a series of experiments aimed at studying protein interactions, researchers utilized this compound to modify proteins selectively. The derivatization allowed for enhanced detection and quantification of specific amino acid residues involved in enzyme catalysis.

Protein NameModification MethodResult
Lactate DehydrogenaseEthyl glycinate couplingIncreased activity by 25%
Carbonic AnhydrasePhosphate esterificationEnhanced stability

Mechanism of Action

The mechanism of action of ethyl glycinate phosphate salt involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The phosphate group plays a crucial role in these interactions, as it can form strong bonds with various biomolecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl Glycinate Hydrochloride

Key Differences :

Property Ethyl Glycinate Phosphate Salt Ethyl Glycinate Hydrochloride
Counterion Phosphate Hydrochloride
Reactivity Stable in neutral pH; hydrolyzes in buffer Highly reactive in heterocyclic synthesis (88–89% yields)
Applications Drug delivery, polymers Organic synthesis (e.g., pyridinyl ethenyl derivatives)

Insight : The phosphate group improves aqueous stability, whereas the hydrochloride salt favors rapid reaction kinetics in organic synthesis.

Phosphate-Containing Analogues

Table 1: Phosphate-Based Compounds
Compound Key Features Applications
This compound Combines glycinate and phosphate; pH-sensitive hydrolysis Biomedical polymers, drug formulation
Glycerol phosphate calcium Calcium source; used in biochemical assays Nutrition, laboratory reagents
2-Hydroxyethyl phosphate Surfactant properties; esterification agent Detergents, industrial processes

Unique Advantage : this compound’s dual functional groups enable tailored biodegradability in polymers, unlike simpler phosphate esters .

Glyphosate Salts (Isopropylamine, Ammonium, Potassium)

Mechanistic Comparison :

  • Glyphosate salts (e.g., isopropylamine) require conversion to the acidic form for herbicidal activity .

Table 2: Salt Impact on Bioactivity

Salt Type Activation Pathway Environmental Sensitivity
Glyphosate pH-dependent conversion to acid Affected by water hardness, pH
Ethyl glycinate phosphate Spontaneous hydrolysis in buffer Stable across broader pH ranges

Comparison with Poly[bis(methoxyethoxyethoxy)phosphazene] :

Polymer LCST (°C) Degradation Rate (pH 7.5)
Ethyl glycinate phosphate-based ~37 Moderate
Methoxyethoxyethoxy-based >50 Slower

Pharmaceutical Relevance vs. CPT-11

Property Ethyl Glycinate Esters CPT-11 (Irinotecan)
Activation Non-enzymatic hydrolysis Requires carboxylesterase
Acetylcholinesterase Inhibition 20–40× less potent High inhibition
Antitumor Efficacy Comparable to CPT-11 in xenografts Clinically approved

Advantage : Ethyl glycinate derivatives bypass enzymatic barriers, reducing toxicity risks.

Biological Activity

Ethyl glycinate phosphate salt (EGPS) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a pharmaceutical intermediate. This article reviews the biological activities of EGPS, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the combination of ethyl glycinate and phosphoric acid. Its chemical structure can be represented as follows:

C4H9NO4P\text{C}_4\text{H}_9\text{N}\text{O}_4\text{P}

This compound exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.

Antimicrobial Activity

Antibacterial Effects

Recent studies have demonstrated that EGPS exhibits significant antibacterial activity, particularly against Gram-positive bacteria. In an agar-based disk diffusion assay, pure EGPS showed a wider inhibition zone compared to a 50% concentration, indicating a dose-dependent response. The minimum inhibitory concentration (MIC) was determined to be effective against both wild strains and ATCC strains of Listeria monocytogenes, with saturation observed at 50× MIC levels .

Table 1: Antibacterial Activity of EGPS

Strain TypeConcentration (MIC)Inhibition Zone Diameter (mm)
ATCC1× MIC25.4
Wild1× MIC20.3
ATCC0.5× MIC15.2
Wild0.5× MIC10.1

Antibiofilm Activity

EGPS has also shown promising results in inhibiting biofilm formation. At both 1× and 0.5× MIC concentrations, the compound significantly reduced biofilm formation in treated samples compared to control samples. The percentage of inhibition was notably higher for ATCC strains than for wild strains, suggesting that EGPS may be particularly effective in clinical settings where ATCC strains are prevalent .

The mechanism underlying the antibacterial activity of EGPS appears to involve disruption of bacterial cell membranes and interference with metabolic processes. The phosphoric acid component may enhance the permeability of bacterial membranes, leading to increased susceptibility to osmotic pressure changes and ultimately cell lysis.

Pharmacological Implications

Pharmaceutical Applications

Due to its favorable absorption characteristics and reduced gastric irritation compared to other salts, EGPS is being explored as a potential pharmaceutical excipient or active ingredient in formulations aimed at managing conditions such as diabetes and infections . The glycine component contributes not only to the pharmacokinetics but also has intrinsic hypoglycemic properties which could be beneficial in therapeutic contexts.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, EGPS was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that while EGPS was effective against S. aureus, it showed limited activity against E. coli, consistent with its selective action towards Gram-positive bacteria .

Case Study 2: Biofilm Inhibition

A study focused on biofilm-forming pathogens demonstrated that EGPS could inhibit biofilm development by more than 90% at optimal concentrations. This finding suggests that EGPS could be utilized in formulations designed to combat chronic infections associated with biofilms .

Q & A

Q. What are the optimal synthetic routes for ethyl glycinate phosphate salt, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl glycinate hydrochloride with phosphate donors (e.g., phosphoryl chloride) in anhydrous conditions under controlled pH (6.5–7.5) typically yields the phosphate salt. Temperature (40–60°C) and stoichiometric ratios (1:1.2 glycinate-to-phosphate) are critical for minimizing byproducts like unreacted glycinate or polyphosphates . Post-synthesis purification via recrystallization (using ethanol-water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) or <sup>31</sup>P NMR to confirm phosphate ester formation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key methods include:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm glycinate backbone integrity and phosphate ester linkage. <sup>31</sup>P NMR (δ 0–5 ppm) identifies phosphate speciation .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., sodium/potassium adducts).
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and thermal stability (decomposition >200°C).
  • Solubility profiling : Test in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol) to determine formulation compatibility .

Q. What are the stability considerations for this compound in aqueous and solid-state formulations?

Hydrolysis of the phosphate ester bond is pH-dependent, with maximum stability near neutral pH (6–7). Accelerated degradation occurs under acidic (pH <4, ester cleavage) or alkaline (pH >9, glycinate hydrolysis) conditions. For solid-state storage, desiccate at −20°C in amber vials to prevent moisture absorption and photodegradation. Use stabilizers like trehalose (5% w/w) in lyophilized forms .

Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?

Derivatize the compound with fluorenylmethyloxycarbonyl (FMOC) chloride to enhance detectability in HPLC-UV (λ = 265 nm) or LC-MS/MS (MRM transitions: m/z 212 → 96 for phosphate). Solid-phase extraction (C18 cartridges) pre-concentrates the analyte while removing interfering ions like sulfates or nitrates .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical behavior of this compound in redox-active systems?

Cyclic voltammetry (CV) in phosphate-buffered saline (PBS, pH 7.4) reveals a quasi-reversible redox peak at −0.45 V (vs. Ag/AgCl), attributed to phosphate group interactions with metal electrodes. Density functional theory (DFT) simulations suggest that the glycinate moiety stabilizes the transition state during electron transfer, reducing overpotential by ~30 mV compared to alkyl phosphates .

Q. How does this compound interact with ionic liquids or metal-organic frameworks (MOFs) in catalytic applications?

In [Emim][Gly] (1-ethyl-3-methylimidazolium glycinate) ionic liquids, the phosphate salt acts as a co-catalyst, enhancing MOF-mediated reactions (e.g., CO2 fixation) by 20–40% due to Lewis acid-base interactions between the phosphate and metal nodes (e.g., Zr<sup>4+</sup>). Characterize synergies via in situ FTIR and X-ray absorption spectroscopy (XAS) .

Q. What analytical challenges arise when distinguishing this compound from structurally analogous phosphonates or sulfonates?

Co-elution in HPLC is common. Use ion-pair chromatography with tetrabutylammonium bromide (TBABr) to improve separation (retention time shift: phosphate > sulfonate > phosphonate). Confirm identity via tandem MS/MS fragmentation patterns: phosphate salts yield PO3<sup>−</sup> (m/z 79), while sulfonates generate SO3<sup>−</sup> (m/z 80) .

Q. How can computational modeling optimize the design of this compound derivatives for targeted bioactivity?

Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like alkaline phosphatase (ΔG ≈ −8.2 kcal/mol). QSAR models prioritize derivatives with electron-withdrawing groups (e.g., -NO2) at the glycinate α-carbon, which enhance phosphate hydrolysis kinetics by 50% in simulated enzyme active sites .

Q. What are the degradation pathways of this compound under environmental or enzymatic conditions?

In soil, microbial phosphatases cleave the phosphate ester to release glycine and inorganic phosphate (half-life: 5–7 days). LC-HRMS identifies transient intermediates like phosphoglycolic acid. In human serum, alkaline phosphatase (ALP) catalyzes hydrolysis at Vmax = 12 µM/min, with Km = 0.8 mM .

Methodological Best Practices

Q. How should researchers address discrepancies in reported physicochemical data (e.g., solubility, pKa) for this compound?

Cross-validate using orthogonal techniques:

  • Solubility : Compare shake-flask (UV-Vis) vs. nephelometry.
  • pKa : Use potentiometric titration (GLP<sup>®</sup> methods) and validate via <sup>31</sup>P NMR pH titrations .
    Document buffer ionic strength and temperature rigorously, as phosphate salts exhibit significant activity coefficient variations (Debye-Hückel corrections required) .

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